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Characterization Data of IM Lipospheres

The table below summarizes the key experimental data for the characterized Imatinib Mesylate liposphere

formulation, as reported in a single study [1] [2].

Characterization
Parameter

Reported Value /
Outcome

Experimental Methodology

Packed Particle
Volume (Lipocrit)

Particle Size &

Distribution

Entrapment
Efficiency (% EE)

Drug Release Profile

Zeta Potential

Reported as part of
characterization

Established for the
center point batch

Met all set criteria for
the center point batch

Extended release over

5 days

Established for the
center point batch

Centrifugation of liposphere dispersion in capillary
tubes; expressed as a percentage of the total
volume occupied by the packed patrticles [1] [2].

Dynamic light scattering or other advanced
nanoparticle tracking technologies [1] [2].

HPLC analysis after separation of free drug from
the liposphere dispersion [1] [2].

In vitro release study using dialysis method;
reported at 4 hours (DR4h) and 5 days (DR5d) [1]

[2].

Measurement of surface charge using
electrophoretic light scattering [1] [2].
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Characterization Reported Value / .
Experimental Methodology
Parameter Outcome
Stability Stable for 6 months at Monitoring of physical stability, pH, viscosity, and
2-8°C drug release profile under controlled storage

conditions [1] [2].

Experimental Protocols for Characterization

The following are the detailed methodologies for the key experiments cited in the study.

e Formulation Process: Lipospheres were prepared using a double emulsion technique. The lipid

phase (dierucoyl phosphatidylcholine, 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium

salt, cholesterol, and tricaprylin in dichloromethane) was emulsified with the drug solution using a

high-pressure homogenizer to form the primary emulsion. This was then diluted with a secondary

aqueous phase in an inline mixer. The organic solvent was removed via nitrogen flushing, followed by

centrifugation and potency adjustment [1] [2].

e Lipocrit Measurement: The lipocrit value, or Packed Particle Volume (PPV), was determined by

filling the liposphere dispersion into capillary tubes, followed by centrifugation. The result is

expressed as the percentage of the total volume that the packed lipid particles occupy after

centrifugation [1] [2].

e Design of Experiments (DoE): A Box-Behnken Design was employed to optimize the formulation.

The amounts of cholesterol and triglyceride were selected as formulation wvariables, and the

homogenization speed was the process variable. The responses measured were particle size,

entrapment efficiency, and drug release at 4 hours and 5 days [1] [2].

The workflow below summarizes the key stages of the formulation development and characterization

process.
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Interpretation of Findings and Research Implications

The available data comes from a single formulation development study. For comprehensive comparative

analysis, consider the following:

e Lipocrit in Context: Lipocrit is one part of a broader characterization suite. A complete assessment
requires integration with data on particle size, entrapment efficiency, and drug release profile to
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fully understand formulation performance [1] [2].

e Comparative Data Gap: The search results do not provide a direct comparison of lipocrit values
across different Imatinib Mesylate formulations. Generating this data would require experimental
work or access to proprietary formulation data from multiple sources.

¢ Advancing Your Research: To build on these findings, you could:

o Reproduce the Protocol: Use the detailed DoE and characterization methodologies to prepare
and test your own formulations for direct comparison.

o Expand Characterization: Include additional tests like in vitro cell studies or in vivo
pharmacokinetics to build a more comprehensive performance profile [3] [4] [5].

o Investigate Other Carriers: Explore and characterize other lipid-based systems (e.g., solid
lipid nanoparticles, niosomes) to generate a novel comparison dataset [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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